molecular formula C16H16F3N3O3S B2900297 N-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 955909-42-9

N-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2900297
CAS No.: 955909-42-9
M. Wt: 387.38
InChI Key: LHJKGWZJGQSYDR-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by two key substituents:

  • Thiazole-4-carboxamide core: The central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) is substituted at position 4 with a carboxamide group.
  • Substituent diversity: The amide nitrogen is functionalized with a tetrahydrofuran-2-ylmethyl group, introducing a cyclic ether moiety that may enhance solubility and metabolic stability. Position 2 of the thiazole bears a (4-trifluoromethoxyphenyl)amino group, combining a trifluoromethoxy (electron-withdrawing) substituent with an aromatic amine.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15-22-13(9-26-15)14(23)20-8-12-2-1-7-24-12/h3-6,9,12H,1-2,7-8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKGWZJGQSYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a synthetic compound characterized by a thiazole ring, tetrahydrofuran moiety, and a trifluoromethoxy group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H16F3N3O3S
  • Molecular Weight : 387.38 g/mol
  • Functional Groups :
    • Thiazole ring (heterocyclic)
    • Tetrahydrofuran (cyclic ether)
    • Trifluoromethoxy (enhances lipophilicity)

These features contribute to the compound's solubility and reactivity, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The thiazole moiety is known for participating in electrophilic substitution reactions and acting as a ligand in coordination chemistry. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, aminothiazole derivatives have shown promising results against various viral infections, suggesting that this compound may also possess similar antiviral capabilities .

Anticancer Potential

The structural features of the compound suggest potential anticancer activity. Compounds with thiazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis and induction of apoptosis. Notably, derivatives of thiazoles have shown cytotoxic effects against several human tumor cell lines, indicating that this compound could be explored for similar effects .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies using human pulmonary endothelial cells indicated that related thiazole compounds exhibited low cytotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for further development .
  • Antiviral Efficacy : Research on thiosemicarbazone derivatives revealed effective inhibition against viral replication, which could provide insights into the antiviral potential of thiazole derivatives like this compound .
  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and molecular docking studies are crucial for elucidating the binding interactions between this compound and its biological targets. These studies can provide insights into its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

The table below summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
N-(pyridin-2-yl)benzo[d]thiazol-2-aminesPyridine ring, benzothiazoleAntimicrobial properties
Trifluoromethyl-substituted benzothiazolesBenzothiazole with trifluoromethylEnhanced potency against cancer
AminothiazolesThiazole ring with various substituentsBroad pharmacological effects

Scientific Research Applications

Medicinal Chemistry

N-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide has shown promise in the development of new therapeutic agents. Its structural similarity to other biologically active compounds allows for the exploration of its potential as:

  • Antimicrobial Agents : The thiazole ring is known to exhibit antimicrobial properties, which could be leveraged to develop new antibiotics or antifungal agents.
Compound NameStructural FeaturesNotable Activities
N-(pyridin-2-yl)benzo[d]thiazol-2-aminesPyridine ring, benzothiazoleAntimicrobial properties
Trifluoromethyl-substituted benzothiazolesBenzothiazole with trifluoromethylEnhanced potency against cancer
AminothiazolesThiazole ring with various substituentsBroad pharmacological effects

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic potential. Techniques such as:

  • Surface Plasmon Resonance (SPR) : Used to study binding affinities with enzymes or receptors.
  • Isothermal Titration Calorimetry (ITC) : Measures the heat change during binding events to determine thermodynamic parameters.
  • Molecular Docking Studies : Computational methods to predict how the compound interacts at the molecular level with target proteins.

These methodologies can elucidate the mechanism of action and help identify potential therapeutic pathways.

Synthetic Chemistry

The synthesis of this compound can be approached through established synthetic routes commonly utilized for thiazole derivatives. This includes:

  • Electrophilic substitution reactions.
  • Nucleophilic additions.

The synthetic versatility allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Research studies have demonstrated various applications of similar compounds in medicinal chemistry. For instance, compounds featuring thiazole rings have been investigated for their roles in treating cancer and infectious diseases. The unique combination of functional groups in this compound may confer distinct biological activities not observed in other thiazole derivatives.

Additionally, ongoing studies are exploring its efficacy against specific targets involved in disease pathways, which could lead to novel therapeutic strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxamides

The following table summarizes key structural and synthetic differences between the target compound and analogous thiazole carboxamides from the evidence:

Compound Name / ID Core Structure Position 2 Substituent Position 4 Substituent Synthesis Method Yield (%) Key Properties/Notes Reference
Target Compound Thiazole-4-carboxamide (4-Trifluoromethoxyphenyl)amino (Tetrahydrofuran-2-yl)methyl Not specified N/A Combines trifluoromethoxy and THF groups N/A
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(thiazole-4-carboxamido)propyl)thiazole-4-carboxamide (69) Thiazole-4-carboxamide 2-Methyl-1-(thiazole-4-carboxamido)propyl 4,4-Difluorocyclohexyl Method A (acid-amine coupling) 6 Low yield; diastereomeric complexity
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-4-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl 5-Nitrothiophene-2-carboxamide HATU-mediated coupling 42 Antibacterial activity; moderate purity
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a) 4,5-Dihydrothiazole-4-carboxamide Phenyl 3,4,5-Trimethoxyphenyl EDCI/HOBt coupling 98.7 Anticancer activity; high yield
N-(Benzo[d]oxazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (10) Thiazole-4-carboxamide 2-(Trifluoromethoxy)benzamido Benzo[d]oxazol-2-yl HBTU-mediated coupling N/A Similar trifluoromethoxy motif

Structural and Electronic Differences

  • Position 2 variations: The target compound’s (4-trifluoromethoxyphenyl)amino group contrasts with phenyl (4a), nitrothiophene (2), and benzamido (10) substituents in analogs. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects compared to methoxy or nitro groups . Diastereomeric complexity in compound 69 () reduces synthetic efficiency (6% yield), highlighting challenges in stereochemical control .
  • Position 4 variations :

    • The tetrahydrofuran-derived substituent in the target compound differs from cyclic fluorinated (69) or aromatic (4a) groups. THF may improve solubility relative to lipophilic difluorocyclohexyl (69) or trimethoxyphenyl (4a) moieties .

Pharmacological Implications

  • Antibacterial vs. anticancer focus : Nitrothiophene carboxamides () target bacterial pathogens, while 4,5-dihydrothiazoles () exhibit anticancer activity. The target compound’s trifluoromethoxy group, seen in compound 10 (), may align with kinase or protease inhibition .
  • Metabolic stability : The THF moiety in the target compound could reduce oxidative metabolism compared to alkyl or aromatic substituents, extending half-life .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temp.70–80°CMaximizes cyclization
Pd Catalyst Loading2–4 mol%Minimizes side products
HPLC Mobile Phase60:40 ACN:H₂OAchieves >95% purity

Q. Table 2: Biological Activity Trends

ModificationTarget Affinity (IC₅₀)Metabolic Stability (t₁/₂)Reference
-CF₃ substituent85 nM45 min (human hepatocytes)
-OCH₃ substituent220 nM90 min

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